molecular formula C18H15ClF3N7 B11541486 6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11541486
M. Wt: 421.8 g/mol
InChI Key: WXKQUATWPWEGRW-YSURURNPSA-N
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Description

6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a triazine ring, a chlorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves several steps. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the chlorophenyl and trifluoromethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other triazine derivatives with different substituents, such as:

  • 6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15ClF3N7

Molecular Weight

421.8 g/mol

IUPAC Name

2-N-[(E)-(4-chlorophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H15ClF3N7/c1-23-15-26-16(25-14-4-2-3-12(9-14)18(20,21)22)28-17(27-15)29-24-10-11-5-7-13(19)8-6-11/h2-10H,1H3,(H3,23,25,26,27,28,29)/b24-10+

InChI Key

WXKQUATWPWEGRW-YSURURNPSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)Cl)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)Cl)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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